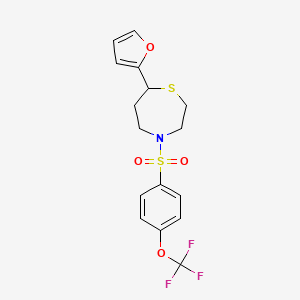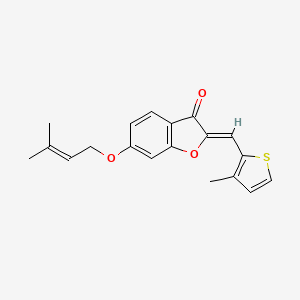![molecular formula C11H19NO3 B2741989 N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide CAS No. 2361640-44-8](/img/structure/B2741989.png)
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide, also known as MOPEP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MOPEP is a derivative of propenamide and is synthesized using a specific method.
Mechanism of Action
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has been shown to increase the expression of these genes, which can help protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant molecule, in the brain. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has also been shown to improve mitochondrial function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a good yield. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide is also stable and can be stored for extended periods without degradation. However, N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has some limitations, including its relatively low potency compared to other neuroprotective agents. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the use of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide may also have potential as a therapeutic agent for other conditions involving oxidative stress and inflammation. Further studies are needed to fully understand the mechanisms of action of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide and its potential uses in various research applications.
Conclusion
In conclusion, N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide is a chemical compound that has potential use in various scientific research applications. Its synthesis method is well-established, and it has been shown to have neuroprotective effects through the activation of the Nrf2/ARE pathway. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide in scientific research, including investigating its potential use in the treatment of neurodegenerative diseases and other conditions involving oxidative stress and inflammation.
Synthesis Methods
The synthesis of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide involves the reaction of 3-oxepanone with 2-methoxyethylamine and propiolamide in the presence of a catalyst. The resulting product is purified using column chromatography. This method has been optimized to yield high purity N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide with a good yield.
Scientific Research Applications
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent and to improve cognitive function. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-11(13)12-7-10(14-2)9-5-4-6-15-8-9/h3,9-10H,1,4-8H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKQIYSQCMUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=C)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)
![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)
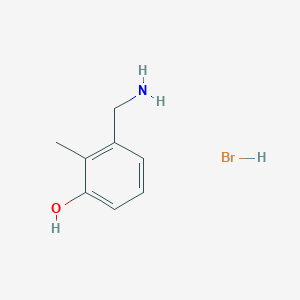
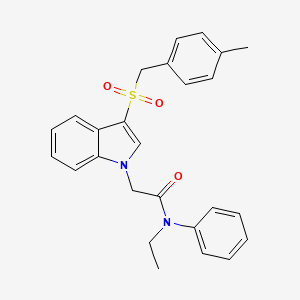
![3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2741916.png)
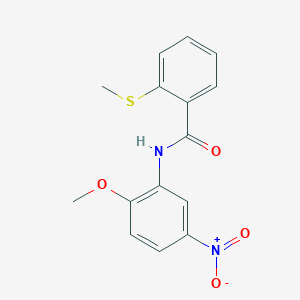
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

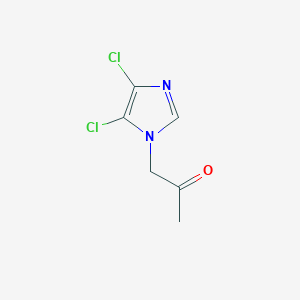
![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide](/img/no-structure.png)
